

# What are the physicochemical properties of 1,2-Dilaurin

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An In-depth Technical Guide to the Physicochemical Properties of 1,2-Dilaurin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **1,2-Dilaurin** (CAS 17598-94-6), a diacylglycerol of significant interest in various scientific and industrial fields, including cosmetics and biomedical research.[1][2][3] This document outlines its key physical and chemical characteristics, details common experimental protocols for their determination, and situates the molecule within a relevant biological context.

### **Core Physicochemical Characteristics**

**1,2-Dilaurin**, also known as Glyceryl 1,2-dilaurate or 1,2-Didodecanoylglycerol, is a diglyceride composed of a glycerol backbone esterified with two lauric acid chains at the sn-1 and sn-2 positions.[1][4] Its molecular formula is C27H52O5, with a molecular weight of approximately 456.7 g/mol . At room temperature, it exists as a solid, often described as a crystalline solid or powder.

#### **Data Presentation: Quantitative Properties**

The fundamental physicochemical parameters of **1,2-Dilaurin** are summarized in the table below for easy reference and comparison.



Property	Value
Molecular Formula	C27H52O5
Molecular Weight	456.7 g/mol
IUPAC Name	(2-dodecanoyloxy-3- hydroxypropyl) dodecanoate
CAS Number	17598-94-6
Appearance	Solid, Crystalline Solid, or Powder
Melting Point	47°C to 57.8°C
Boiling Point	531°C
Density	0.953 g/cm <sup>3</sup>
Flash Point	158°C
LogP (Octanol-Water Partition Coefficient)	7.2755 (XLogP3) / 9.7 (Estimated)
Polar Surface Area (PSA)	72.83 Ų

## **Solubility Profile**

The solubility of **1,2-Dilaurin** is characteristic of a lipophilic molecule. It is reported to be soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). Conversely, it is sparingly soluble in aqueous solutions. For biological experiments requiring an aqueous medium, a common procedure involves first dissolving the compound in an organic solvent like ethanol and then diluting this stock solution into the aqueous buffer. Care must be taken to ensure the final concentration of the organic solvent is minimal to avoid physiological effects.

# **Experimental Protocols for Physicochemical Characterization**



While specific experimental reports for **1,2-Dilaurin** are not detailed in the provided results, the determination of its physicochemical properties follows standard, well-established analytical procedures.

#### **Melting Point Determination**

The melting point of a crystalline solid like **1,2-Dilaurin** can be determined using several common laboratory techniques:

- Capillary Method: A small, powdered sample is packed into a capillary tube and heated in a
  calibrated apparatus. The temperature range from the appearance of the first liquid drop to
  the complete liquefaction of the sample is recorded as the melting point.
- Differential Scanning Calorimetry (DSC): This thermal analysis technique measures the
  difference in the amount of heat required to increase the temperature of a sample and a
  reference. The melting point is identified as the peak of the endothermic transition on the
  DSC thermogram, providing a highly accurate and reproducible value.

#### **Solubility Determination**

The "shake-flask" method is the gold standard for determining the solubility of a compound:

- An excess amount of solid 1,2-Dilaurin is added to a specific solvent (e.g., water, ethanol).
- The mixture is agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
- The saturated solution is then filtered to remove undissolved solid.
- The concentration of 1,2-Dilaurin in the filtrate is quantified using a suitable analytical technique, such as Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).

# LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties.



- Shake-Flask Method: A solution of **1,2-Dilaurin** is prepared in a biphasic system of n-octanol and water. After vigorous mixing and separation of the two phases, the concentration of the analyte in each phase is measured. The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
- RP-HPLC Method: A correlation can be established between a compound's retention time on a reverse-phase HPLC column and its LogP value. By running a series of standards with known LogP values, a calibration curve can be generated to estimate the LogP of 1,2-Dilaurin.

### **Biological Context and Signaling Pathway**

As a diacylglycerol (DAG), **1,2-Dilaurin** belongs to a class of molecules that are critical second messengers in cellular signal transduction. DAGs are typically generated at the cell membrane from the hydrolysis of phospholipids and are key activators of Protein Kinase C (PKC) isoforms. The activation of PKC by DAG leads to the phosphorylation of numerous downstream protein targets, thereby regulating a wide array of cellular processes, including cell growth, differentiation, and apoptosis.

The diagram below illustrates the canonical signaling pathway involving diacylglycerol.





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Caption: General Diacylglycerol (DAG) signaling pathway activating Protein Kinase C (PKC).

### Stability and Storage

For maintaining its integrity, **1,2-Dilaurin** should be stored in a freezer. Recommended storage conditions are typically -20°C. Proper storage involves keeping the container tightly closed in a dry and cool area to ensure stability for research applications.

#### Conclusion

**1,2-Dilaurin** is a well-characterized diacylglycerol with defined physicochemical properties that make it a useful tool in various research and development settings. Its lipophilic nature, specific melting range, and role as a signaling molecule analogue are key characteristics for professionals in drug formulation, cell biology, and cosmetic science. The standardized protocols for characterizing its properties ensure reliable and reproducible data for scientific applications.

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